5-(2-(3-bromophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
The compound 5-(2-(3-bromophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one (hereafter referred to as Compound A) is a thiazolo[4,5-d]pyridazinone derivative characterized by a fused bicyclic core. Key structural features include:
- 3-Bromophenyl-2-oxoethyl group at position 5, introducing electron-withdrawing properties via the bromine substituent.
- Furan-2-yl moiety at position 7, contributing π-electron-rich aromaticity.
- Methyl group at position 2, enhancing steric stability.
Properties
IUPAC Name |
5-[2-(3-bromophenyl)-2-oxoethyl]-7-(furan-2-yl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3S/c1-10-20-16-17(26-10)15(14-6-3-7-25-14)21-22(18(16)24)9-13(23)11-4-2-5-12(19)8-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQVSFCQXAAPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)C3=CC(=CC=C3)Br)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
Thiazolo[4,5-d]Pyridazinone Derivatives
- Compound B (7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one) shares the thiazolo[4,5-d]pyridazinone core but differs at positions 2 (pyrrolidinyl vs. methyl) and 5 (unsubstituted vs. 3-bromophenyl-2-oxoethyl). Pyrrolidinyl groups enhance solubility, while methyl groups prioritize steric compactness .
- Compound C (2-pyrrolidin-1-yl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one) replaces the furan with a thiophene, increasing hydrophobicity and altering electronic interactions due to sulfur’s polarizability .
Thiazolo[4,5-d]Pyrimidinone Derivatives
- Compound D (6-ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one) features a pyrimidinone core instead of pyridazinone, reducing ring strain. The p-tolyl group introduces electron-donating effects, contrasting with Compound A’s electron-withdrawing bromine .
Substituent Effects on Bioactivity
Analgesic Activity
- Compound B derivatives with electron-donating substituents (e.g., -OCH₃, -NH₂) at the aryl fragment exhibit stronger analgesic effects in "hot plate" and "acetic acid cramps" assays. In contrast, Compound A’s 3-bromophenyl group may reduce potency due to its electron-withdrawing nature .
- Halogenated analogs : Chlorophenyl-substituted compounds (e.g., 5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one) show moderate activity, suggesting bromine’s larger atomic radius in Compound A could enhance receptor binding via hydrophobic interactions .
Structural and Electronic Properties
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Core Structure | Thiazolo[4,5-d]pyridazinone | Thiazolo[4,5-d]pyridazinone | Thiazolo[4,5-d]pyridazinone |
| Position 2 Substituent | Methyl | Pyrrolidinyl | Pyrrolidinyl |
| Position 5 Substituent | 3-Bromophenyl-2-oxoethyl | Unsubstituted | Unsubstituted |
| Position 7 Substituent | Furan-2-yl | Furan-2-yl | Thiophen-2-yl |
| Electronic Profile | Electron-withdrawing (Br) | Electron-neutral (pyrrolidine) | Electron-rich (thiophene) |
| Bioactivity | Not reported | Strong analgesic | Moderate analgesic |
Research Findings and Implications
- Synthetic Challenges : Bromophenyl incorporation in Compound A may necessitate specialized reagents (e.g., caesium carbonate) for alkylation, as seen in similar oxadiazole syntheses .
- Activity Predictions : Compound A’s bromine atom could enhance target binding in CNS disorders, though its electron-withdrawing nature may offset gains from furan’s π-electron density.
- Comparative Gaps : Direct biological data for Compound A is absent, unlike its analogs. Future studies should prioritize in vitro assays (e.g., cyclooxygenase inhibition) to validate theoretical predictions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
